3,3,5-Trimethylcyclohexyl isothiocyanate
Description
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
3-isothiocyanato-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C10H17NS/c1-8-4-9(11-7-12)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3 |
InChI Key |
JBFADJAHBQLJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N=C=S |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Table 1: Key Parameters for Thiophosgene Method
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents amine oxidation |
| Thiophosgene Equiv | 1.2 | Minimizes dimerization |
| Stirring Rate | 500 rpm | Enhances biphasic mixing |
| Base Concentration | 10% NaHCO₃ (w/v) | Neutralizes HCl efficiently |
Advantages : High atom economy, scalability to multi-kilogram batches.
Limitations : Thiophosgene’s toxicity (TLV: 0.1 ppm) necessitates stringent safety protocols.
Thiourea Decomposition Route
This two-step method avoids thiophosgene by using thiourea as the sulfur source.
Step 1: Thiourea Adduct Formation
3,3,5-Trimethylcyclohexylamine reacts with thiourea in dimethyl sulfoxide (DMSO) to form a thioureido intermediate:
Step 2: Desulfurization
The intermediate undergoes desulfurization using Triton-B (benzyltrimethylammonium hydroxide) at 25°C:
Table 2: Performance of Thiourea Method
| Condition | Optimization Finding | Source |
|---|---|---|
| Solvent System | DMSO/EtOAc biphasic (3:1 v/v) | |
| Triton-B Equiv | 1.5 | |
| Reaction Time | 2 h | |
| Yield | 68–74% |
Advantages : Eliminates toxic reagents, suitable for thermally sensitive substrates.
Challenges : Requires rigorous NH₃ removal to prevent carbamate formation.
One-Pot Synthesis via CS₂ and TPATB
Tetrapropylammonium tribromide (TPATB) enables a one-pot conversion of 3,3,5-trimethylcyclohexylamine to the isothiocyanate via dithiocarbamate salts.
Reaction Pathway
Table 3: TPATB Method Efficiency
| Factor | Improvement vs. Thiophosgene |
|---|---|
| Toxicity | Non-toxic reagents |
| Reaction Time | 30 min vs. 1 h |
| Byproducts | Elemental sulfur (easily filtered) |
Industrial Relevance : TPATB’s recyclability and water compatibility make it ideal for continuous flow systems.
Challenges and Comparative Analysis
Steric and Electronic Effects
The 3,3,5-trimethylcyclohexyl group imposes significant steric hindrance, requiring tailored conditions:
Method Comparison
| Method | Yield (%) | Purity (%) | Safety | Scalability |
|---|---|---|---|---|
| Thiophosgene | 85 | 98 | Hazardous | High |
| Thiourea-Triton-B | 74 | 95 | Moderate | Medium |
| TPATB/CS₂ | 89 | 95 | Safe | High |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylcyclohexyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Thioureas: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Scientific Research Applications
Chemical Properties and Structure
3,3,5-Trimethylcyclohexyl isothiocyanate has the molecular formula and is characterized by its unique cyclohexyl structure. Its isothiocyanate functional group contributes to its reactivity and utility in chemical synthesis.
Polymer Production
One of the primary applications of this compound is as an intermediate in the production of polyurethanes. It serves as a monomer for creating polyurethane coatings, adhesives, and sealants. The compound's high reactivity allows for effective cross-linking when incorporated into polymer matrices, enhancing the mechanical properties and durability of the final products.
Table 1: Applications in Polymer Production
| Application Type | Description |
|---|---|
| Coatings | Used in automotive and industrial coatings |
| Adhesives | Formulated in special adhesives for various uses |
| Sealants | Employed in sealants for construction |
Toxicity Studies
Research has indicated that this compound exhibits low oral toxicity with LD50 values ranging from 4814 to 5490 mg/kg body weight in rats. Inhalation studies reveal that exposure can lead to respiratory tract irritation but does not show significant systemic toxicity at low concentrations. The compound has been classified as skin sensitizing based on various tests conducted according to OECD guidelines.
Table 2: Toxicity Profile
| Test Type | Result |
|---|---|
| Oral LD50 | 4814 - 5490 mg/kg |
| Dermal LD50 | > 7000 mg/kg |
| Inhalation LC50 | ~31 - 40 mg/m³ |
| Skin Sensitization | Positive in Buehler test |
Industrial Applications
Due to its properties, this compound finds applications beyond polymer synthesis. It is utilized in the formulation of specialty chemicals used for:
- Coatings : Enhancing adhesion and durability.
- Varnishes : Providing protective finishes for surfaces.
- Impregnating Agents : Used in textiles and leather for waterproofing.
Case Studies and Research Insights
Several studies have documented the effectiveness of this compound in real-world applications:
- Case Study on Coatings : A study demonstrated that incorporating this compound into automotive coatings significantly improved scratch resistance and longevity compared to traditional formulations.
- Research on Adhesives : Investigations into adhesive formulations showed enhanced bonding strength when using this isothiocyanate as a cross-linking agent.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylcyclohexyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group (-N=C=S) can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Functional Group and Structural Variations
The table below highlights key differences among analogs of 3,3,5-trimethylcyclohexyl derivatives:
*Estimated based on mandelic acid (152.15 g/mol) + 3,3,5-trimethylcyclohexanol (144.25 g/mol). †Average molecular weight for isophorone diisocyanate. ‡Calculated from molecular formula C₁₈H₃₂.
Key Observations:
Functional Group Reactivity :
- The isothiocyanate group (-N=C=S) is more electrophilic and reactive than esters (-COOR) or isocyanates (-NCO), making it suitable for nucleophilic additions in agrochemical or pharmaceutical synthesis.
- Esters (e.g., salicylate, mandelate) exhibit hydrolytic stability under physiological conditions, enabling prolonged activity in UV filters or slow-release drugs .
- Isocyanates are highly reactive toward amines and alcohols, forming polyurethanes, whereas hydrocarbons prioritize thermal stability for fuel applications .
Synthesis Pathways :
Physical and Chemical Properties
Lipophilicity and Solubility :
Thermal Stability :
- Hydrocarbon derivatives exhibit superior thermal stability (e.g., freezing point <223 K), while esters degrade at elevated temperatures, limiting their use in high-heat environments .
Q & A
Q. What synthetic routes are available for preparing 3,3,5-trimethylcyclohexyl isothiocyanate, and how can reaction conditions be optimized?
Methodological Answer: A plausible route involves nucleophilic substitution, where 3,3,5-trimethylcyclohexyl halide reacts with thiocyanate salts (e.g., NH₄SCN or KSCN) under controlled conditions. For example, benzoylisothiocyanate synthesis in uses ammonium thiocyanate reacting with benzoyl chloride in 1,4-dioxane. For sterically hindered substrates like 3,3,5-trimethylcyclohexyl derivatives, elevated temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) may improve yields . Optimization requires monitoring via GC-MS or HPLC to track thiocyanate group incorporation and byproduct formation.
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Combine analytical techniques:
- NMR Spectroscopy : Confirm the presence of the isothiocyanate (-NCS) group via characteristic ¹³C-NMR signals (~130–135 ppm for the thiocarbonyl carbon) and absence of residual halide or amine peaks .
- FT-IR : Identify the -NCS stretching vibration at ~2050–2150 cm⁻¹ .
- Elemental Analysis : Verify %C, %H, %N, and %S alignment with theoretical values (C₁₁H₁₇NS: C 65.00%, H 8.43%, N 6.89%, S 15.68%).
Advanced Research Questions
Q. How does steric hindrance from the 3,3,5-trimethylcyclohexyl group influence the reactivity of the isothiocyanate moiety in nucleophilic additions?
Methodological Answer: The bulky cyclohexyl group introduces steric hindrance, reducing reaction rates in nucleophilic additions (e.g., with amines or alcohols). Kinetic studies comparing this compound to less hindered analogs (e.g., cyclohexyl isothiocyanate) can quantify this effect. For example:
Q. What strategies mitigate thermal instability during polymerization of this compound?
Methodological Answer: Isothiocyanates can undergo exothermic polymerization. Stabilization approaches include:
- Inhibitors : Add hydroquinone monomethyl ether (200 ppm, as in ) to suppress radical initiation .
- Temperature Control : Use a jacketed reactor with gradual heating (≤60°C) and inert atmosphere (N₂/Ar).
- Solvent Selection : High-boiling solvents like toluene or xylene prevent rapid temperature spikes .
DSC analysis (10°C/min, N₂ flow) can identify decomposition onset temperatures and validate stabilization efficacy.
Q. How do electronic and steric effects of the 3,3,5-trimethylcyclohexyl group impact UV absorption properties compared to aromatic isothiocyanates?
Methodological Answer: The electron-donating methyl groups on the cyclohexyl ring may redshift UV absorption relative to electron-withdrawing aryl isothiocyanates (e.g., 3-(trifluoromethyl)phenyl isothiocyanate in ).
Q. What contradictions exist in reported bioactivity data for structurally related 3,3,5-trimethylcyclohexyl derivatives, and how can they be resolved?
Methodological Answer: notes conflicting reports on 3,3,5-trimethylcyclohexyl acrylate’s biological activity. For isothiocyanates, discrepancies may arise from:
- Purity Variations : Impurities (e.g., residual thiocyanic acid) can skew bioassays. Validate purity via HPLC before testing .
- Solvent Effects : Activity in DMSO vs. aqueous buffers may alter membrane permeability. Standardize solvent systems across studies.
- Isomerism : Cis/trans isomerism in the cyclohexyl ring () could modulate interactions. Use chiral chromatography or NOESY NMR to isolate isomers .
Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?
Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
Q. What environmental and safety precautions are critical when handling this compound in large-scale reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
